Velloquercetin: A Technical Guide on its Chemical Structure and Properties
Velloquercetin: A Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Velloquercetin is a naturally occurring flavonoid, structurally related to the well-studied compound quercetin.[1] This technical guide provides a comprehensive overview of the chemical structure and known properties of Velloquercetin. Due to the limited availability of experimental data for Velloquercetin, this document also presents a detailed analysis of quercetin as a closely related surrogate to offer insights into its potential biological activities and mechanisms of action. This guide includes a summary of physicochemical properties, detailed experimental protocols for assessing biological activity, and a review of key signaling pathways modulated by quercetin.
Introduction to Velloquercetin
Velloquercetin is classified as an extended flavonoid, characterized by a quercetin core substituted with a 2-isopropenyldihydrofuran ring across the 6 and 7 positions of the A-ring.[1] It is a plant metabolite that has been identified in species of the Cunila and Vellozia genera.[1] While its precise biological functions are not yet extensively documented, its structural similarity to quercetin suggests it may possess a range of interesting pharmacological properties.
Chemical Structure and Identification
The chemical identity of Velloquercetin is well-defined through various spectroscopic and computational methods.[1]
Table 1: Chemical Identifiers for Velloquercetin
| Identifier | Value |
| IUPAC Name | 7-(3,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3-dihydrofuro[3,2-g]chromen-5-one[1] |
| Molecular Formula | C₂₀H₁₆O₇[1] |
| Molecular Weight | 368.3 g/mol [1] |
| SMILES | CC(=C)C1CC2=C(O1)C=C3C(=C2O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O[1] |
| InChI Key | YFDRNZOCVRPNBL-UHFFFAOYSA-N[1] |
| PubChem CID | 442663[1] |
Physicochemical Properties: A Comparative Analysis
Table 2: Physicochemical Properties of Quercetin
| Property | Value |
| Melting Point | 314–317 °C |
| Boiling Point | Sublimes |
| Water Solubility | Practically insoluble; reported values vary (e.g., < 0.01 g/L at 20 °C) |
| Solubility in Organic Solvents | Soluble in ethanol (approx. 2 mg/mL), DMSO (approx. 30 mg/mL), and acetone (approx. 80 mmol/L) |
| pKa | 6.31 (predicted) |
Potential Biological Activities and Signaling Pathways (Inferred from Quercetin)
Given the structural relationship, it is plausible that Velloquercetin shares some of the biological activities of quercetin. Quercetin is a potent antioxidant, anti-inflammatory, and anticancer agent that modulates several key signaling pathways.
Antioxidant Activity
Quercetin's antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions. This activity is mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.
Caption: Nrf2-ARE signaling pathway activation by quercetin.
Anti-inflammatory Activity
Quercetin exerts anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by quercetin.
Anticancer Activity
Quercetin has been shown to possess anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. These effects are mediated through the modulation of various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Modulation of the MAPK signaling pathway by quercetin.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activities of flavonoids like quercetin, which could be adapted for the study of Velloquercetin.
Antioxidant Activity Assays
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
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Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compound (e.g., quercetin or Velloquercetin) in methanol or DMSO.
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Assay Procedure: a. In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells. b. Add 100 µL of the DPPH solution to each well. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a microplate reader.
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Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
This cell-based assay measures the antioxidant activity of a compound within a cellular environment.
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Cell Culture: Culture human hepatocarcinoma (HepG2) cells in a 96-well black-walled microplate until confluent.
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Probe Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate with a 25 µM solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour at 37°C.
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Treatment: Remove the DCFH-DA solution, wash the cells with PBS, and then add the test compound at various concentrations.
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Oxidative Stress Induction: Add a 600 µM solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce oxidative stress.
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Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a microplate reader.
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Calculation: The CAA value is calculated based on the area under the curve of fluorescence intensity versus time.
Anti-inflammatory Activity Assays
This assay measures the inhibition of nitric oxide production, a key inflammatory mediator.
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Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
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Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
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Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
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Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
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Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
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Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve.
This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
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Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
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Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
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Sample Incubation: Add cell culture supernatants (from LPS-stimulated cells treated with the test compound) and standards to the wells and incubate for 2 hours at room temperature.
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Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
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Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
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Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.
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Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.
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Calculation: The cytokine concentration is determined from the standard curve.
Cytotoxicity Assay
This colorimetric assay assesses cell viability and the cytotoxic effects of a compound.
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Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach overnight.
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Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.
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MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 570 nm.
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Calculation: Cell viability is expressed as a percentage of the untreated control.
Experimental Workflow Example
The following diagram illustrates a general workflow for the preliminary screening and characterization of a flavonoid compound.
Caption: A generalized experimental workflow for flavonoid analysis.
Conclusion
Velloquercetin is a structurally defined flavonoid with a close relationship to quercetin. While direct experimental data on its biological activities are currently lacking, its chemical structure suggests it may hold significant therapeutic potential, particularly in the realms of antioxidant and anti-inflammatory action. The detailed protocols and signaling pathway information provided for quercetin in this guide offer a robust framework for initiating future research into the pharmacological properties of Velloquercetin. Further investigation is warranted to elucidate the specific biological functions and mechanisms of action of this promising natural compound.
